3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine
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Overview
Description
3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine: is an organic compound with the molecular formula C12H19ClN2 It is a derivative of benzenediamine, where two propyl groups are attached to the nitrogen atoms and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine typically involves the following steps:
Nitration: The starting material, 1,2-dichlorobenzene, undergoes nitration to form 3-chloro-1,2-dinitrobenzene.
Reduction: The nitro groups are then reduced to amine groups, resulting in 3-chloro-1,2-benzenediamine.
Alkylation: Finally, the amine groups are alkylated with propyl halides under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~2~-Dipropyl-1,2-benzenediamine: Lacks the chlorine atom, which may result in different reactivity and applications.
3-Chloro-N~2~,N~2~-diethyl-1,2-benzenediamine: Similar structure but with ethyl groups instead of propyl groups, leading to variations in chemical properties and uses.
3-Chloro-1,2-benzenediamine: Lacks the propyl groups, which can affect its solubility and reactivity.
Uniqueness
The presence of both propyl groups and a chlorine atom in 3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine makes it unique in terms of its chemical properties and potential applications. The combination of these functional groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-chloro-2-N,2-N-dipropylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-8-15(9-4-2)12-10(13)6-5-7-11(12)14/h5-7H,3-4,8-9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRACGRDYVYVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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